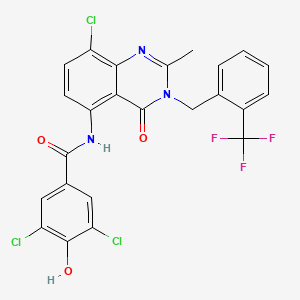

Hsd17B13-IN-82

Description

Properties

Molecular Formula |

C24H15Cl3F3N3O3 |

|---|---|

Molecular Weight |

556.7 g/mol |

IUPAC Name |

3,5-dichloro-N-[8-chloro-2-methyl-4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |

InChI |

InChI=1S/C24H15Cl3F3N3O3/c1-11-31-20-15(25)6-7-18(32-22(35)13-8-16(26)21(34)17(27)9-13)19(20)23(36)33(11)10-12-4-2-3-5-14(12)24(28,29)30/h2-9,34H,10H2,1H3,(H,32,35) |

InChI Key |

LUYWFJNMOLFYHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3C(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of HSD17B13 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Hsd17B13-IN-82" is not a publicly recognized designation. This guide focuses on the broader landscape of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors, with a particular emphasis on publicly available information regarding the clinical candidate INI-822 and the tool compound BI-3231 .

Executive Summary

17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) has emerged as a compelling, genetically validated therapeutic target for chronic liver diseases, most notably non-alcoholic steatohepatitis (NASH). The discovery that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease has catalyzed the development of inhibitors aiming to replicate this protective phenotype. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of small molecule inhibitors targeting HSD17B13. It is intended to serve as a resource for researchers and drug development professionals in the field of hepatology and metabolic diseases.

The Discovery of HSD17B13 as a Therapeutic Target

The validation of HSD17B13 as a drug target is strongly rooted in human genetics. Genome-wide association studies (GWAS) identified a splice variant in the HSD17B13 gene (rs72613567:TA) that leads to a loss of enzymatic function.[1] This variant was found to be associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), NASH, and cirrhosis.[1] Subsequent studies have consistently shown that enzymatically inactive forms of the HSD17B13 protein are linked to a decreased risk of advanced fibrotic disease in various liver conditions, including metabolic, alcoholic, and viral liver diseases.[2][3]

HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[3] Its expression is upregulated in patients with NAFLD.[4] The enzyme is believed to play a role in hepatic lipid metabolism, with substrates including bioactive lipids like oxylipins, which are signaling molecules derived from polyunsaturated fatty acids.[5] The exact mechanism by which HSD17B13 contributes to liver pathology is still under investigation, but it is hypothesized that its enzymatic activity is involved in processes that promote inflammation and fibrosis.[1][5]

Mechanism of Action of HSD17B13 Inhibitors

The therapeutic rationale for inhibiting HSD17B13 is to mimic the protective effects observed in individuals with loss-of-function genetic variants. By blocking the enzymatic activity of HSD17B13, small molecule inhibitors are expected to modulate lipid metabolism within hepatocytes, leading to a reduction in lipotoxicity, inflammation, and fibrosis. Preclinical studies with the small molecule inhibitor INI-822 have shown that inhibition of HSD17B13 leads to an enrichment of hepatic lipid species, such as certain phosphatidylcholines, that were also identified in patients with the protective genetic variant.[2]

Preclinical Development of HSD17B13 Inhibitors

The preclinical development of HSD17B13 inhibitors has focused on demonstrating potent and selective inhibition of the target enzyme, favorable pharmacokinetic properties, and efficacy in relevant models of liver disease.

In Vitro Potency and Selectivity

INI-822 has been shown to be a potent inhibitor of HSD17B13 with low nanomolar potency.[5] It exhibits over 100-fold selectivity against other members of the HSD17B family.[5] For the tool compound BI-3231, specific IC50 values have been reported.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Compound | Target | IC50 (nM) | Reference(s) |

| INI-822 | Human HSD17B13 | Low nM | [5] |

| BI-3231 | Human HSD17B13 | 1 | [2][3] |

| BI-3231 | Mouse HSD17B13 | 13 | [3] |

Preclinical Efficacy in Animal Models

INI-822 has been evaluated in rodent models of NASH, where it demonstrated improvements in markers of liver homeostasis.[2] Oral administration of INI-822 to rats on a high-fat, choline-deficient diet resulted in a reduction in liver transaminases (ALT), an increase in specific bioactive lipids, and an enrichment of hepatic phosphatidylcholines, consistent with observations in humans with the protective HSD17B13 variant.[2]

Table 2: Summary of Preclinical Efficacy of INI-822 in a Rat Model of NASH

| Parameter | Effect of INI-822 | Reference(s) |

| Alanine Aminotransferase (ALT) | Reduction | [2] |

| Hepatic Phosphatidylcholines | Enrichment | [2] |

| Bioactive Lipid Substrates | Increase | [2] |

Pharmacokinetics and Safety

INI-822 has shown low clearance and good oral bioavailability in mice, rats, and dogs, with pharmacokinetics supportive of once-daily oral dosing in humans.[5] Pilot 7-day toxicology studies in two species have been completed.[5]

Clinical Development of INI-822

INI-822 is the first small molecule inhibitor of HSD17B13 to advance to clinical development.[2]

Phase 1 Clinical Trial (NCT05945537)

A Phase 1, randomized, double-blind, placebo-controlled study of INI-822 is currently underway to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and in participants with NASH or presumed NASH.[2][6]

Table 3: Overview of the INI-822 Phase 1 Clinical Trial

| Parameter | Description |

| Study ID | NCT05945537 |

| Phase | 1 |

| Study Design | Randomized, double-blind, placebo-controlled, single and multiple ascending dose |

| Population | Healthy volunteers and participants with NASH or presumed NASH |

| Number of Participants | Approximately 96 |

| Primary Outcome Measures | Safety and tolerability |

| Secondary Outcome Measures | Pharmacokinetics, biomarkers of target engagement |

| Status | Recruiting |

Experimental Protocols

HSD17B13 High-Throughput Screening (HTS) Assay

The discovery of small molecule inhibitors of HSD17B13 often begins with a high-throughput screening campaign. A common approach involves a biochemical assay that measures the enzymatic activity of purified recombinant HSD17B13.

Protocol Outline:

-

Reagent Preparation:

-

Purified recombinant human HSD17B13 enzyme.

-

Substrate (e.g., estradiol or leukotriene B4).

-

Cofactor (NAD+).

-

Assay buffer.

-

-

Compound Dispensing:

-

Acoustically dispense a small volume of each compound from the library into a 384- or 1536-well plate.

-

-

Enzyme Reaction:

-

Add enzyme, substrate, and cofactor to the wells to initiate the reaction.

-

Incubate at a controlled temperature for a specific time.

-

-

Detection:

-

Measure the product formation or cofactor consumption using a suitable detection method, such as mass spectrometry or a luminescence-based assay that detects NADH production.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to controls.

-

Identify "hits" that exceed a predefined inhibition threshold.

-

Retinol Dehydrogenase Activity Assay (Cell-Based)

This assay measures the ability of HSD17B13 to convert retinol to retinaldehyde in a cellular context.

Protocol Outline:

-

Cell Culture and Transfection:

-

Seed a suitable cell line (e.g., HEK293T) in a multi-well plate.

-

Transfect the cells with a plasmid expressing HSD17B13.

-

-

Substrate Addition:

-

Add all-trans-retinol to the cell culture medium.

-

-

Incubation:

-

Incubate the cells for a defined period (e.g., 6-8 hours).

-

-

Retinoid Extraction:

-

Lyse the cells and extract the retinoids using an organic solvent.

-

-

Quantification:

-

Separate and quantify the levels of retinol and retinaldehyde using high-performance liquid chromatography (HPLC).

-

-

Data Analysis:

-

Calculate the enzymatic activity based on the amount of retinaldehyde produced.

-

Logical Framework for HSD17B13 Inhibitor Development

The development of HSD17B13 inhibitors follows a logical progression from initial target discovery to clinical evaluation.

Future Directions

The development of HSD17B13 inhibitors represents a promising, genetically validated approach for the treatment of NASH and other chronic liver diseases. The ongoing Phase 1 trial of INI-822 will provide crucial safety and pharmacokinetic data and will inform the design of subsequent efficacy studies. Key future directions in this field include:

-

Elucidation of the precise biological function of HSD17B13: A deeper understanding of its substrates and downstream signaling pathways will further refine the therapeutic hypothesis.

-

Development of target engagement biomarkers: Robust biomarkers will be essential for demonstrating that HSD17B13 has been effectively inhibited in clinical trials.

-

Evaluation of combination therapies: HSD17B13 inhibitors may be particularly effective when combined with other therapeutic agents that target different aspects of NASH pathogenesis, such as metabolic dysregulation or inflammation.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]

- 3. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]

- 4. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. origene.com [origene.com]

The Therapeutic Potential of Hsd17B13 Inhibition: A Technical Guide

An In-depth Examination of a Promising Target for Chronic Liver Disease

Note: This technical guide addresses the therapeutic potential of inhibiting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). The specific compound Hsd17B13-IN-82, also known as Compound 156, is a potent in vitro inhibitor of HSD17B13 with an IC50 value of ≤ 0.1 μM for estradiol.[1][2] However, detailed public data regarding its preclinical and clinical development are limited. Therefore, this guide will provide a comprehensive overview of the therapeutic potential of HSD17B13 inhibition by drawing on data from other well-characterized small molecule inhibitors and therapeutic agents targeting HSD17B13.

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.[5][6] This has spurred the development of various therapeutic modalities aimed at inhibiting HSD17B13 activity, including small molecule inhibitors and RNA interference (RNAi) therapeutics. This guide provides a technical overview of the rationale for targeting HSD17B13, the mechanism of action of its inhibitors, and a summary of the available preclinical and clinical data.

The Role of HSD17B13 in Liver Disease

HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[3][7] While its precise physiological function is still under investigation, it is known to be involved in lipid and steroid metabolism.[1][8] Upregulation of HSD17B13 expression is observed in patients with NAFLD.[2][9] Mechanistically, HSD17B13 is thought to play a role in hepatic lipid accumulation.[8] Genetic variants that lead to a loss of HSD17B13 function are protective against the progression of liver disease, including steatosis, inflammation, and fibrosis.[5][6] This strong human genetic validation provides a solid foundation for the therapeutic hypothesis that inhibiting HSD17B13 will be beneficial in treating chronic liver diseases.

Therapeutic Modalities Targeting HSD17B13

Several approaches are being pursued to inhibit HSD17B13, with small molecules and RNAi therapeutics being the most advanced.

-

Small Molecule Inhibitors: These agents are designed to directly bind to the HSD17B13 enzyme and inhibit its catalytic activity. Compounds like INI-822 and BI-3231 are examples of potent and selective small molecule inhibitors that have entered preclinical and clinical development.[1][10]

-

RNA Interference (RNAi) Therapeutics: These therapies, such as ALN-HSD (rapirosiran), are designed to specifically degrade the messenger RNA (mRNA) of HSD17B13, thereby preventing the production of the HSD17B13 protein.[1][11]

Quantitative Data on HSD17B13 Inhibitors

The following tables summarize the available quantitative data for representative HSD17B13 inhibitors.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Compound | Type | Target | Assay Substrate | IC50 | Reference |

| This compound | Small Molecule | HSD17B13 | Estradiol | ≤ 0.1 μM | [1][2] |

| BI-3231 | Small Molecule | HSD17B13 | Estradiol | 1 nM | [1] |

| INI-822 | Small Molecule | HSD17B13 | Not Disclosed | Not Disclosed | [1] |

Table 2: Preclinical and Clinical Efficacy of HSD17B13-Targeted Therapies

| Therapy | Modality | Study Phase | Model/Population | Key Findings | Reference |

| ALN-HSD (rapirosiran) | RNAi | Phase 1 | Healthy Volunteers & NASH Patients | Safe and well-tolerated; Reduced liver HSD17B13 mRNA; Lowered liver enzymes. | [1][11] |

| INI-822 | Small Molecule | Phase 1 | Healthy Subjects & (Suspected) NASH Patients | Evaluating safety, tolerability, and pharmacokinetics. | [1] |

| Hsd17b13 ASO | Antisense Oligonucleotide | Preclinical | CDAHFD Mouse Model of NASH | Significant reduction of hepatic Hsd17b13 expression; Modulatory effect on hepatic steatosis, but no effect on fibrosis. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of HSD17B13 inhibitors. Below are representative protocols for key experiments.

HSD17B13 Enzyme Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of HSD17B13.

-

Reagents and Materials:

-

Recombinant human HSD17B13 enzyme

-

Substrate (e.g., estradiol)

-

Cofactor (e.g., NAD+)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl)

-

Detection reagent (e.g., for measuring NADH production)

-

-

Procedure:

-

The test compound is serially diluted and incubated with the HSD17B13 enzyme and NAD+ in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the substrate, estradiol.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of product (e.g., estrone) or consumed cofactor (NADH) is quantified using a suitable detection method (e.g., LC-MS or a luminescence-based assay).

-

IC50 values are calculated by plotting the percent inhibition against the compound concentration.[13]

-

Animal Models of NASH

Preclinical efficacy of HSD17B13 inhibitors is often evaluated in rodent models that recapitulate key features of human NASH.

-

Model: Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) induced mouse model of NASH.[12]

-

Procedure:

-

Mice are fed a CDAHFD for a specified duration to induce steatosis, inflammation, and fibrosis.

-

The test compound is administered to a cohort of the CDAHFD-fed mice, while a control group receives a vehicle.

-

After the treatment period, various endpoints are assessed:

-

Histopathology: Liver sections are stained (e.g., with H&E for steatosis and inflammation, and Sirius Red for fibrosis) and scored.

-

Biochemical analysis: Plasma levels of liver enzymes (e.g., ALT, AST) are measured.

-

Gene expression analysis: Hepatic expression of genes involved in inflammation and fibrosis is quantified by qPCR.[12]

-

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Proposed role of HSD17B13 in hepatic lipid metabolism.

Caption: Mechanism of action for a small molecule inhibitor of HSD17B13.

Caption: A typical drug discovery workflow for an HSD17B13 inhibitor.

Conclusion

The inhibition of HSD17B13 represents a highly promising and genetically validated strategy for the treatment of NAFLD and NASH. While detailed information on specific research compounds like this compound is not always publicly available, the broader field of HSD17B13 inhibitor development is advancing rapidly. Both small molecule inhibitors and RNAi therapeutics have shown encouraging results in early-stage studies, demonstrating target engagement and favorable safety profiles. Further clinical investigation will be crucial to fully elucidate the therapeutic potential of targeting HSD17B13 for patients with chronic liver disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. enanta.com [enanta.com]

- 4. HSD17B13 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 5. AU2014259757A1 - Compositions and methods for modulating HBV and TTR expression - Google Patents [patents.google.com]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patents.justia.com [patents.justia.com]

- 8. CA2708153C - Carbohydrate conjugates as delivery agents for oligonucleotides - Google Patents [patents.google.com]

- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. US9370582B2 - Carbohydrate conjugates as delivery agents for oligonucleotides - Google Patents [patents.google.com]

Hsd17B13-IN-82: A Technical Guide to its Role and Inhibition in NAFLD Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonalcoholic fatty liver disease (NAFLD) represents a significant global health burden, with a substantial number of patients progressing to the more severe nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. Genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, as a key player in NAFLD pathogenesis. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, highlighting its potential as a therapeutic target. This technical guide provides a comprehensive overview of the role of HSD17B13 in NAFLD and the current understanding of its inhibition by small molecules, with a focus on the inhibitor Hsd17B13-IN-82. This document details the quantitative data available for HSD17B13 inhibitors, outlines key experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.

The Role of HSD17B13 in NAFLD Pathogenesis

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and other lipids.[1] The expression of HSD17B13 is significantly upregulated in the livers of NAFLD patients.[2] The enzyme is localized to lipid droplets within hepatocytes and its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[3]

The primary enzymatic activity of HSD17B13 relevant to NAFLD appears to be its function as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[3][4] This activity is dependent on the enzyme's localization to lipid droplets.[4] Genetic variants of HSD17B13 that result in a loss of this enzymatic function are protective against the progression of NAFLD.[3] The precise mechanism by which HSD17B13 activity promotes NAFLD progression is still under investigation, but it is thought to be related to alterations in retinoid signaling and lipid metabolism within the liver.[4] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets.[3]

This compound: A Small Molecule Inhibitor of HSD17B13

This compound is a small molecule inhibitor of HSD17B13. While detailed peer-reviewed studies on this compound are not yet available, preliminary data from commercial suppliers provide initial insights into its inhibitory potential.

Quantitative Data

The following table summarizes the available in vitro inhibitory activity of a compound identified as HSD17B13-IN-8. It is important to note that this data is from a commercial source and has not been independently verified in a peer-reviewed publication.

| Compound | Target | Assay Substrate | IC50 (µM) | Source |

| HSD17B13-IN-8 | HSD17B13 | Estradiol | <0.1 | MedChemExpress[5] |

| HSD17B13-IN-8 | HSD17B13 | Leukotriene B4 (LTB4) | <1 | MedChemExpress[5] |

Experimental Protocols for Evaluating HSD17B13 Inhibitors

Detailed experimental protocols for this compound have not been published. However, the following sections describe representative methodologies used for the characterization of other potent and selective HSD17B13 inhibitors, such as BI-3231, which can serve as a guide for the evaluation of novel inhibitors.[6]

Biochemical Assays for HSD17B13 Activity

Objective: To determine the in vitro potency of a test compound against purified HSD17B13 enzyme.

Principle: The enzymatic activity of HSD17B13 can be measured by quantifying the production of NADH, a co-product of the oxidation of substrates like estradiol or retinol.[4] The reduction in NADH production in the presence of an inhibitor is proportional to its inhibitory activity.

Exemplary Protocol (NADH-Glo™ Assay): [4]

-

Reagents and Materials:

-

Purified recombinant human HSD17B13 protein.

-

Substrate: β-estradiol or all-trans-retinol.

-

Cofactor: NAD+.

-

Assay Buffer: 25 mM Tris-HCl (pH 7.6), 0.02% Triton X-100.

-

NAD(P)H-Glo™ Detection Reagent (Promega).

-

Test compound (e.g., this compound) serially diluted in DMSO.

-

384-well assay plates.

-

-

Procedure:

-

Add 80 nL of the test compound at various concentrations to the wells of a 384-well plate.

-

Add 2 µL of a substrate mix containing β-estradiol (final concentration 12 µM) and NAD+ (final concentration 500 µM) in assay buffer.

-

Initiate the reaction by adding 2 µL of purified HSD17B13 protein (final concentration 30 nM) in assay buffer.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the enzymatic reaction and measure NADH production by adding the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.

-

Measure the luminescent signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

Cell-Based Assays for HSD17B13 Inhibition

Objective: To assess the ability of a test compound to inhibit HSD17B13 activity in a cellular context.

Principle: A cell line overexpressing HSD17B13 is treated with a substrate, and the formation of the product is measured. The inhibitory effect of a compound is determined by the reduction in product formation.

Exemplary Protocol (HEK293 Overexpression Model): [2]

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media.

-

Transfect the cells with a vector expressing human HSD17B13. Stable cell lines are preferred for consistency.

-

-

Inhibition Assay:

-

Plate the HSD17B13-overexpressing HEK293 cells in 96-well plates.

-

Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

Add the substrate (e.g., estradiol) to the cell culture medium and incubate for a specific time (e.g., 4-6 hours).

-

Collect the cell culture supernatant.

-

-

Product Quantification:

-

Quantify the concentration of the product (e.g., estrone, if estradiol is the substrate) in the supernatant using a sensitive analytical method such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

-

-

Data Analysis:

-

Calculate the percent inhibition of product formation at each compound concentration compared to a vehicle-treated control.

-

Determine the EC50 value from the concentration-response curve.

-

In Vivo Efficacy Studies in NAFLD Mouse Models

Objective: To evaluate the therapeutic potential of an HSD17B13 inhibitor in a preclinical model of NAFLD.

Principle: A diet-induced or genetic mouse model of NAFLD/NASH is treated with the test compound, and various pathological readouts are assessed.

Exemplary Protocol (High-Fat Diet-Induced NAFLD Model):

-

Animal Model:

-

Use C57BL/6J mice fed a high-fat diet (HFD) for an extended period (e.g., 12-16 weeks) to induce obesity, hepatic steatosis, and inflammation.

-

-

Drug Administration:

-

Administer the test compound (formulated in a suitable vehicle) to the HFD-fed mice via an appropriate route (e.g., oral gavage) daily for a specified duration (e.g., 4-8 weeks). A vehicle control group and a group of mice on a standard chow diet should be included.

-

-

Efficacy Endpoints:

-

Metabolic Parameters: Monitor body weight, food intake, and glucose tolerance.

-

Biochemical Markers: Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver injury.

-

Histopathology: At the end of the study, collect liver tissues for histological analysis (H&E staining for steatosis and inflammation, Sirius Red staining for fibrosis). Score the liver sections for NAFLD activity score (NAS).

-

Gene Expression Analysis: Analyze the expression of genes involved in lipogenesis, inflammation, and fibrosis in the liver tissue using qRT-PCR.

-

Lipid Analysis: Quantify hepatic triglyceride and cholesterol content.

-

-

Data Analysis:

-

Compare the various endpoints between the vehicle-treated and compound-treated groups using appropriate statistical tests.

-

Visualizing the Landscape of HSD17B13 in NAFLD

Signaling Pathway of HSD17B13 in NAFLD Pathogenesis

Caption: HSD17B13 signaling in NAFLD pathogenesis and the point of intervention for this compound.

Experimental Workflow for HSD17B13 Inhibitor Evaluation

Caption: A typical experimental workflow for the preclinical evaluation of an HSD17B13 inhibitor.

Logical Relationship of HSD17B13 Inhibition in NAFLD

Caption: The logical rationale for targeting HSD17B13 as a therapeutic strategy for NAFLD.

Conclusion and Future Directions

The genetic and preclinical evidence strongly supports the role of HSD17B13 as a promising therapeutic target for NAFLD and NASH. Small molecule inhibitors, such as this compound, hold the potential to replicate the protective effects observed with loss-of-function genetic variants. The development and rigorous evaluation of these inhibitors using the types of experimental protocols outlined in this guide will be crucial in advancing novel therapies for patients with chronic liver disease. Future research should focus on obtaining detailed, peer-reviewed data for specific inhibitors like this compound, elucidating the precise molecular mechanisms by which HSD17B13 inhibition confers hepatoprotection, and translating these findings into clinical applications.

References

- 1. HSD17B13 | Abcam [abcam.com]

- 2. enanta.com [enanta.com]

- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enanta.com [enanta.com]

- 6. pubs.acs.org [pubs.acs.org]

The Inhibition of Hsd17B13: A Technical Guide to its Effect on Lipid Droplet Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a critical regulator of hepatic lipid metabolism and a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH). This technical guide provides an in-depth overview of the current understanding of Hsd17B13's role in lipid droplet metabolism, with a focus on the effects of its inhibition. While specific public information on "Hsd17B13-IN-82" is not available, this document synthesizes data from well-characterized inhibitors, such as BI-3231 and the highly potent "compound 32," to provide a comprehensive resource for researchers in the field. This guide includes quantitative data on inhibitor potency, detailed experimental protocols for assessing inhibitor effects, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Hsd17B13 and its Role in Lipid Metabolism

Hydroxysteroid 17-beta dehydrogenase 13 is a lipid droplet-associated protein predominantly expressed in the liver. Its expression is upregulated in patients with NAFLD. Overexpression of Hsd17B13 in hepatocytes leads to an increase in the size and number of lipid droplets, suggesting a direct role in hepatic lipid accumulation. Conversely, loss-of-function variants of Hsd17B13 are associated with a reduced risk of chronic liver diseases, making it an attractive target for therapeutic intervention. The enzymatic activity of Hsd17B13 is implicated in the metabolism of various lipids and steroids, and its inhibition is a key strategy being explored for the treatment of MASH and other liver-related metabolic disorders.

Quantitative Data on Hsd17B13 Inhibitors

The development of potent and selective inhibitors is crucial for the therapeutic targeting of Hsd17B13. Below is a summary of the available quantitative data for two notable inhibitors.

| Inhibitor | Target | IC50 (nM) | Assay Substrate | Reference |

| BI-3231 | Human Hsd17B13 | 1 | Estradiol | [1] |

| Mouse Hsd17B13 | 13 | Estradiol | [1] | |

| Compound 32 | Human Hsd17B13 | 2.5 | Not Specified | [2] |

Signaling Pathways

Hsd17B13 expression is regulated by key transcription factors involved in lipid metabolism. The Liver X Receptor alpha (LXRα) induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which in turn directly promotes the transcription of the Hsd17B13 gene. This signaling cascade is a critical pathway in the control of lipogenesis.

Caption: Hsd17B13 signaling pathway and point of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of Hsd17B13 inhibitors on lipid droplet metabolism in hepatocytes.

In Vitro Model of Hepatic Steatosis and Inhibitor Treatment

Objective: To induce lipid accumulation in hepatocytes to mimic steatosis and to treat with an Hsd17B13 inhibitor to assess its effects.

Cell Line: HepG2 (human hepatoma cell line)

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Palmitic acid (PA)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Hsd17B13 inhibitor (e.g., BI-3231)

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Preparation of Palmitic Acid-BSA Complex:

-

Prepare a 100 mM stock solution of palmitic acid in 0.1 M NaOH by heating at 70°C.

-

Prepare a 10% BSA solution in sterile water.

-

Add the palmitic acid stock solution dropwise to the BSA solution while stirring to achieve a final concentration of 5 mM PA in 10% BSA.

-

Sterilize the PA-BSA complex by filtering through a 0.22 µm filter.

-

-

Induction of Steatosis:

-

Seed HepG2 cells in appropriate culture plates (e.g., 24-well plates for staining, 6-well plates for protein/RNA analysis).

-

Once cells reach 70-80% confluency, replace the culture medium with DMEM containing the PA-BSA complex at a final concentration of 200-500 µM palmitic acid.

-

Incubate for 24 hours to induce lipid accumulation.

-

-

Inhibitor Treatment:

-

Prepare stock solutions of the Hsd17B13 inhibitor in DMSO.

-

After the 24-hour PA treatment, add the Hsd17B13 inhibitor at the desired final concentrations to the culture medium. Include a vehicle control (DMSO) group.

-

Incubate for an additional 24 hours.

-

Quantification of Lipid Accumulation by Oil Red O Staining

Objective: To visualize and quantify intracellular lipid droplets.

Materials:

-

Oil Red O stock solution (0.5% w/v in isopropanol)

-

Formalin (10%)

-

60% Isopropanol

-

Hematoxylin

-

Phosphate-Buffered Saline (PBS)

-

100% Isopropanol for elution

Protocol:

-

Fixation: After inhibitor treatment, aspirate the medium and wash the cells twice with PBS. Fix the cells with 10% formalin for 1 hour at room temperature.

-

Staining:

-

Wash the fixed cells twice with distilled water.

-

Incubate the cells with 60% isopropanol for 5 minutes.

-

Remove the isopropanol and add the Oil Red O working solution (6 parts Oil Red O stock solution to 4 parts distilled water, freshly prepared and filtered).

-

Incubate for 20 minutes at room temperature.

-

-

Washing and Counterstaining:

-

Wash the cells with distilled water until the excess stain is removed.

-

Incubate with hematoxylin for 1 minute to stain the nuclei.

-

Wash thoroughly with distilled water.

-

-

Visualization and Quantification:

-

Visualize the lipid droplets (stained red) and nuclei (stained blue) under a microscope.

-

For quantification, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

-

Measure the absorbance of the eluted stain at 492 nm using a spectrophotometer.

-

Triglyceride Quantification Assay

Objective: To quantitatively measure the intracellular triglyceride content.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Triglyceride Quantification Kit (commercially available)

-

Protein Assay Kit (e.g., BCA assay)

Protocol:

-

Cell Lysis: After inhibitor treatment, wash the cells with PBS and lyse them using a suitable cell lysis buffer.

-

Triglyceride Measurement:

-

Use a commercially available triglyceride quantification kit according to the manufacturer's instructions. This typically involves an enzymatic assay that results in a colorimetric or fluorometric output.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Normalization:

-

Determine the total protein concentration in each cell lysate using a protein assay kit.

-

Normalize the triglyceride concentration to the total protein concentration to account for differences in cell number.

-

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing Hsd17B13 inhibitors.

Caption: A generalized experimental workflow for Hsd17B13 inhibitor discovery.

Conclusion

The inhibition of Hsd17B13 presents a promising therapeutic strategy for the treatment of NAFLD and MASH. This technical guide provides a foundational resource for researchers and drug developers, offering insights into the mechanism of Hsd17B13, the potency of its inhibitors, and detailed protocols for their evaluation. While the specific compound "this compound" remains to be publicly characterized, the data from existing inhibitors like BI-3231 and "compound 32" strongly support the continued investigation of this target. The methodologies and workflows described herein can be adapted to advance the discovery and development of novel Hsd17B13 inhibitors.

References

Understanding the Structure-Activity Relationship of HSD17B13 Inhibitors: A Technical Guide

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases.[1][2][3] This has spurred significant interest in the development of small molecule inhibitors that can replicate this protective effect. While information on a specific compound designated "Hsd17B13-IN-82" is not publicly available, extensive research has been published detailing the structure-activity relationships (SAR) of several distinct series of potent HSD17B13 inhibitors. This guide synthesizes the available data on these inhibitors, providing insights into their development for researchers, scientists, and drug development professionals.

The Role of HSD17B13 in Liver Disease

HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[2][4] It is known to be upregulated in the livers of patients with NAFLD.[1][2] The enzyme is believed to play a role in hepatic lipid metabolism, and its substrates include steroids like estradiol and other bioactive lipids such as leukotriene B4.[1] The precise mechanism by which HSD17B13 contributes to liver pathology is still under investigation, but its enzymatic activity is considered a key factor.[5] Inhibition of HSD17B13 is therefore a promising strategy to halt the progression from simple steatosis to more severe liver conditions like NASH, fibrosis, and cirrhosis.[6][7]

Quantitative Data on HSD17B13 Inhibitors

Recent publications and patent literature have disclosed several series of HSD17B13 inhibitors. The following tables summarize the structure-activity relationship data for some of these series.

Table 1: Sulfonamide-Based Inhibitors

This series, explored by Pfizer, features a benzoic acid moiety linked to various heterocyclic groups via a sulfonamide linker.[8] The inhibitory activity was assessed against the oxidation of β-estradiol.

| Compound | R Group | hHSD17B13 IC50 (µM) vs. β-estradiol |

| 1 | Phenyl | 0.024 |

| Analog of 1 | Pyridyl | Not specified |

| Analog of 1 | Thienyl | Not specified |

Data sourced from Liu et al., 2023.[8][9]

Table 2: Phenol-Derived Inhibitors (BI-3231 Series)

Boehringer Ingelheim has reported the development of BI-3231, a potent and selective HSD17B13 inhibitor.[1][10] The optimization of an initial high-throughput screening hit led to this advanced compound.

| Compound | Modifications from Hit 1 | hHSD17B13 IC50 (µM) vs. estradiol | hHSD17B13 Cellular IC50 (µM) |

| Hit 1 | - | 1.4 | 4.8 |

| BI-3231 (45) | Optimized from Hit 1 | 0.001 | 0.033 |

Data sourced from Belyntsev et al., 2023.[1]

Table 3: Pfizer Patent Disclosed Inhibitors

A recent patent from Pfizer discloses a series of compounds with potent HSD17B13 inhibitory activity.[6][7]

| Example Compound | hHSD17B13 IC50 (nM) |

| Example 1 | < 100 |

| Example 2 | < 100 |

| Example 18 (HSD17B13-IN-23) | < 100 |

Data sourced from WO 2024/075051 A1.[7] The compound referred to as HSD17B13-IN-23 is noted as Example 18 in this patent.[11]

Experimental Protocols

The quantitative data presented above were generated using specific biochemical and cellular assays. The detailed methodologies are crucial for the interpretation and replication of these findings.

Human HSD17B13 Enzyme Inhibition Assay (Pfizer)

-

Enzyme and Substrate: The assay utilized purified recombinant human HSD17B13. The enzymatic reaction involved the oxidation of substrates such as β-estradiol or Leukotriene B4 (LTB4), with NAD+ serving as a cofactor.[8]

-

Detection Method: The reaction progress was monitored by detecting the production of NADH. This was achieved using a coupled-enzyme luminescence assay, the NAD(P)H-Glo™ Detection System (Promega), which generates a light signal proportional to the amount of NADH produced.[12][13]

-

Procedure:

-

Recombinant HSD17B13 was incubated with the test compound at varying concentrations.

-

The enzymatic reaction was initiated by the addition of the substrate (e.g., 12 µM β-estradiol) and cofactor (e.g., 500 µM NAD+).[14]

-

The reaction was allowed to proceed for a set time at room temperature.

-

The NAD(P)H-Glo™ reagent was added to stop the reaction and generate a luminescent signal.

-

Luminescence was read on a plate reader.

-

IC50 values were calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

High-Throughput Screening and Inhibition Assay (Boehringer Ingelheim)

-

Screening Platform: A high-throughput screening campaign of ~1.1 million compounds was conducted using a matrix-assisted laser desorption ionization–time-of-flight mass spectrometry (MALDI-TOF-MS) platform.[1]

-

Enzyme and Substrate: The assay measured the enzymatic activity of purified human HSD17B13 with estradiol as the substrate and NAD+ as the cofactor.[1]

-

Cellular Assay:

-

HEK293 cells were engineered to overexpress human HSD17B13.

-

These cells were incubated with test compounds.

-

A known substrate was added to the cells.

-

After incubation, the cells were lysed, and the amount of product formed was quantified using mass spectrometry.

-

This allowed for the determination of inhibitor potency in a cellular context.[13]

-

Visualizations of Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex biological and experimental processes involved in HSD17B13 research.

HSD17B13 Upstream Regulation and Signaling

Caption: Upstream regulation of HSD17B13 expression via the LXR-α/SREBP-1c pathway.

General Workflow for HSD17B13 Inhibitor Discovery

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]

- 13. enanta.com [enanta.com]

- 14. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-82: A Technical Guide to the First Selective Chemical Probe for 17-β-Hydroxysteroid Dehydrogenase 13

An In-Depth Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of Hsd17B13-IN-82 (also known as BI-3231), a potent and selective chemical probe for the enzyme 17-β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 has emerged as a promising therapeutic target for chronic liver diseases, and this guide details the probe's characteristics, the experimental protocols for its use, and its significance in elucidating HSD17B13 function.

Introduction: HSD17B13 as a Therapeutic Target

17-β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily, predominantly expressed in the liver and associated with lipid droplets (LDs).[1][2] Human genetic studies have compellingly linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and subsequent fibrosis and cirrhosis.[3][4] These findings validate HSD17B13's enzymatic activity as a key factor in the progression of liver disease, establishing it as a high-potential target for therapeutic intervention.[5][6]

The enzyme is known to have retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde, a critical step in retinoic acid synthesis.[3][7] Its expression is regulated by key factors in lipid metabolism, including the liver X receptor-α (LXR-α) and sterol regulatory element-binding protein 1c (SREBP-1c).[3] The development of a selective chemical probe is therefore essential to dissect the specific biological roles of HSD17B13 and to aid in the development of novel therapeutics.

This compound (BI-3231): The First-in-Class Chemical Probe

This compound (BI-3231) is the first reported potent, selective, and well-characterized chemical probe for HSD17B13.[8][9] Developed through the optimization of a high-throughput screening hit, it provides a crucial tool for the scientific community to investigate the enzyme's function.[9] A structurally similar but inactive compound, BI-0955, is available as a negative control for in vitro experiments.[10]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound (BI-3231) and its corresponding negative control.

Table 1: In Vitro Potency and Selectivity of this compound (BI-3231)

| Compound | Target | Assay Type | Potency (Kᵢ) | Potency (IC₅₀) | Selectivity vs. HSD17B11 (IC₅₀) |

| This compound (BI-3231) | Human HSD17B13 | Enzymatic | 0.7 ± 0.2 nM | - | >10,000-fold |

| Mouse HSD17B13 | Enzymatic | Single-digit nM | - | - | |

| Human HSD17B11 | Enzymatic | - | > 10 µM | - | |

| BI-0955 (Negative Control) | Human HSD17B13 | Enzymatic | - | > 10 µM | - |

Data sourced from ACS Publications and EUbOPEN.[8][10]

Table 2: Cellular Activity of this compound (BI-3231)

| Compound | Target | Cell Line | Assay Type | Potency (IC₅₀) |

| This compound (BI-3231) | Human HSD17B13 | HEK Cells | Cellular Target Engagement | 11 ± 5 nM |

Data sourced from ACS Publications and EUbOPEN.[8][10]

Table 3: Physicochemical and Pharmacokinetic Properties of this compound (BI-3231)

| Property | Value |

| Molecular Weight | 380.08 g/mol |

| In Vivo Suitability | Tested in mouse (IV, PO, SC) |

| Key Pharmacokinetic Feature | Rapid in vivo clearance |

| Recommended In Vitro Concentration | Up to 1 µM |

Data sourced from EUbOPEN.[10] Note: The rapid clearance may necessitate specific dosing strategies for in vivo studies.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this chemical probe.

HSD17B13 Enzymatic Assay (In Vitro Potency)

This protocol is designed to measure the direct inhibition of purified HSD17B13 enzyme.

-

Objective: To determine the IC₅₀ or Kᵢ of an inhibitor against recombinant HSD17B13.

-

Materials:

-

Purified, recombinant human HSD17B13 enzyme.

-

Substrate: Estradiol or Leukotriene B₄ (LTB₄).

-

Cofactor: Nicotinamide adenine dinucleotide (NAD⁺). The probe's binding is highly NAD⁺ dependent.[8]

-

Assay Buffer (e.g., Tris-based buffer at physiological pH).

-

Test compounds (this compound) dissolved in DMSO.

-

384-well assay plates.

-

-

Procedure:

-

Dispense test compounds in serial dilutions into the assay plate.

-

Add a solution of HSD17B13 enzyme and NAD⁺ to each well and incubate to allow for compound binding.

-

Initiate the enzymatic reaction by adding the substrate (e.g., estradiol).

-

Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Stop the reaction and measure the product formation. The detection method depends on the substrate used (e.g., measuring NADH fluorescence as a proxy for the reaction rate).

-

Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cellular HSD17B13 Target Engagement Assay

This cell-based assay validates that the probe can cross the cell membrane and inhibit the target in a physiological context.

-

Objective: To measure the IC₅₀ of an inhibitor against HSD17B13 in a cellular environment.

-

Materials:

-

HEK293 cells transiently overexpressing human HSD17B13.[8]

-

Cell culture medium and reagents.

-

Substrate that can be metabolized by the cells (e.g., a suitable retinol).

-

Test compounds (this compound) dissolved in DMSO.

-

-

Procedure:

-

Seed HEK293 cells expressing HSD17B13 in multi-well plates.

-

Treat the cells with serial dilutions of the test compound for a defined period.

-

Add the substrate to the cell medium and incubate to allow for enzymatic conversion.

-

Collect the cell supernatant or lysate.

-

Quantify the amount of product formed using an appropriate analytical method, such as LC-MS/MS.

-

Determine the IC₅₀ by plotting the inhibition of product formation against the compound concentration.

-

Retinol Dehydrogenase (RDH) Activity Assay

This assay specifically measures the known RDH function of HSD17B13.[7]

-

Objective: To assess the impact of HSD17B13 expression or inhibition on retinol metabolism.

-

Materials:

-

HEK293 cells transfected with an HSD17B13 expression vector (or empty vector as a control).[7]

-

All-trans-retinol (substrate).

-

Reagents for HPLC analysis.

-

-

Procedure:

-

Transfect HEK293 cells with the HSD17B13 expression plasmid.

-

After allowing for protein expression (e.g., 24 hours), treat the cells with all-trans-retinol (e.g., 2-5 µM) for 6-8 hours.[5]

-

(Optional) For inhibition studies, pre-incubate cells with this compound before adding retinol.

-

Harvest the cells and supernatant.

-

Extract retinoids from the samples.

-

Quantify the levels of retinaldehyde and retinoic acid using reverse-phase HPLC.[7]

-

Compare the product levels between HSD17B13-expressing cells and control cells to determine enzymatic activity.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key concepts related to HSD17B13 and its chemical probe.

Caption: HSD17B13 signaling in hepatic lipid metabolism.

Caption: Experimental workflow for chemical probe development.

Caption: Logical framework for targeting HSD17B13.

Conclusion and Future Directions

This compound (BI-3231) represents a landmark achievement in the study of HSD17B13. As the first potent and selective chemical probe, it empowers the research community to move beyond genetic association studies and directly investigate the enzyme's physiological and pathophysiological roles.[8][9] Its availability through open science platforms further accelerates this discovery process.[10]

Future studies using this probe will be critical for:

-

Identifying Endogenous Substrates: Uncovering the specific, disease-relevant substrates of HSD17B13 in the liver.

-

Delineating Downstream Pathways: Understanding how HSD17B13 activity modulates lipid metabolism, inflammation, and fibrosis.

-

Validating Therapeutic Hypotheses: Providing pharmacological evidence in preclinical models of NAFLD and NASH to support ongoing drug development efforts.

This technical guide serves as a foundational resource for scientists and researchers aiming to leverage this compound to unravel the complexities of HSD17B13 biology and its role in chronic liver disease.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eubopen.org [eubopen.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Function of HSD17B13 in Hepatocytes

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily, predominantly and specifically expressed in the hepatocytes of the liver.[1][2] Localized to the surface of lipid droplets (LDs), this enzyme has emerged as a critical regulator of hepatic lipid metabolism and a key player in the pathogenesis of chronic liver diseases.[3][4] While its precise physiological function is still under intense investigation, compelling human genetic evidence has identified loss-of-function variants in the HSD17B13 gene that are strongly protective against the progression of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease (ALD).[3][5] This protective association has positioned HSD17B13 as a high-value therapeutic target for the pharmaceutical industry. This guide provides a comprehensive overview of the molecular biology of HSD17B13, its enzymatic functions, its role in liver pathophysiology, and the current state of therapeutic development, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Molecular Biology of HSD17B13

Gene, Expression, and Localization

The human HSD17B13 gene is located on chromosome 4q22.1.[1][3] Its expression is highly enriched in the liver, with single-cell RNA sequencing analysis confirming that it is almost exclusively expressed in hepatocytes.[1][3] Within the hepatocyte, the HSD17B13 protein is specifically targeted to the phospholipid monolayer surface of intracellular lipid droplets (LDs), a localization critical for its function and stability.[3][6] This localization is mediated by its N-terminal sequence, particularly amino acids 1-28.[3][7]

Protein Structure and Enzymatic Activity

HSD17B13 is a 300-amino-acid protein belonging to a family of enzymes involved in metabolizing steroids, fatty acids, and bile acids.[1][8] While its full range of endogenous substrates is not completely elucidated, HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol (Vitamin A) to retinaldehyde.[6][9][10] This enzymatic function is dependent on its correct targeting to the lipid droplet and the integrity of its cofactor-binding site.[6][10] Other studies suggest it may also metabolize other bioactive lipids.[1][11] The loss-of-function genetic variants that protect against liver disease result in truncated, unstable, or enzymatically inactive proteins.[10][12]

Role in Liver Pathophysiology

Non-Alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH)

HSD17B13 expression is significantly upregulated in the livers of patients with NAFLD.[4][10][13] Studies have shown that overexpression of HSD17B13 in hepatocytes promotes the accumulation of intracellular lipid droplets, enhances the expression of proteins involved in lipid synthesis, and can lead to hepatocyte injury.[4][13] In animal models, hepatic overexpression of HSD17B13 exacerbates liver steatosis and fibrosis.[13] Conversely, downregulation of its expression in NAFLD mouse models has been shown to have a therapeutic effect, improving liver lipid metabolism and reducing inflammation.[13]

Alcohol-Related Liver Disease (ALD)

The link between HSD17B13 and liver disease was first highlighted by large-scale human genetic studies. A protein-truncating variant in HSD17B13 was found to be associated with a significantly reduced risk of developing alcoholic liver disease and alcoholic cirrhosis.[3] This suggests that the enzymatic activity of HSD17B13 is a key contributor to the pathogenesis of alcohol-induced liver injury.

Impact of Genetic Variants

Human genetics have provided the strongest evidence for the role of HSD17B13 in liver disease. Several single nucleotide polymorphisms (SNPs) have been identified that confer protection.

-

rs72613567 (T>TA): This is the most well-characterized variant. The insertion of an adenine (TA allele) at a splice donor site leads to the generation of a truncated, unstable, and non-functional protein.[12] Carriers of this loss-of-function allele have a substantially lower risk of developing NAFLD, NASH, ALD, cirrhosis, and hepatocellular carcinoma (HCC).[3][5][9]

-

rs6834314 (A>G): This variant is in high linkage disequilibrium with rs72613567 and shows a similar pattern of protection against liver inflammation and ballooning.[10][14]

-

rs62305723 (P260S): This missense mutation also results in a loss of enzymatic activity and is associated with decreased hepatocyte ballooning and inflammation.[7][10]

Intriguingly, the protective HSD17B13 rs72613567 variant has been shown to mitigate the increased risk of liver injury conferred by the well-known PNPLA3 p.I148M risk allele.[9]

Data Presentation

Table 1: Association of HSD17B13 rs72613567 Variant with Chronic Liver Disease Risk

| Disease | Genotype | Risk Reduction | Population | Reference |

| Alcoholic Liver Disease | Heterozygote (TA) | 42% | European | [3] |

| Alcoholic Liver Disease | Homozygote (TA/TA) | 53% | European | [3] |

| Alcoholic Cirrhosis | Heterozygote (TA) | 42% | European | [3] |

| Alcoholic Cirrhosis | Homozygote (TA/TA) | 73% | European | [3] |

| NAFLD | Homozygote (TA/TA) | 30% | European | [15] |

Table 2: Quantitative Expression and Clinical Data

| Parameter | Condition | Value/Change | Subject | Reference |

| Hepatic HSD17B13 Expression | NAFLD vs. Healthy | 5.9-fold higher | Human | [10] |

| Immunohistochemistry Score | Normal Liver | 49.74 ± 4.13 | Human | [13] |

| Immunohistochemistry Score | NASH Liver | 67.85 ± 1.37 | Human | [13] |

| Immunohistochemistry Score | Cirrhosis Liver | 68.89 ± 1.71 | Human | [13] |

| Liver-Related Complications | rs72613567 Homozygote | HR: 0.004 | Human | [14] |

| Liver-Related Complications | rs6834314 Homozygote | HR: 0.01 | Human | [14] |

Table 3: Preclinical Inhibitor Potency

| Inhibitor | Target | IC50 | Assay Type | Reference |

| Compound 32 | HSD17B13 | 2.5 nM | Enzymatic | [16] |

| BI-3231 | HSD17B13 | - | Enzymatic | [17] |

Signaling Pathways and Mechanisms

The molecular mechanisms through which HSD17B13 exerts its effects are being actively defined.

-

Transcriptional Regulation: The expression of HSD17B13 is induced by the Liver X Receptor α (LXRα), a key regulator of lipid metabolism, in a manner dependent on the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[3][9] HSD17B13 may in turn promote the maturation of SREBP-1c, creating a positive feedback loop that enhances lipogenesis.[9]

-

Inflammatory Signaling: Overexpression of HSD17B13 in hepatocytes has been shown to increase the expression of pro-inflammatory cytokines like IL-6 and influence pathways such as NF-κB and MAPK.[13] It can also indirectly promote the activation of hepatic stellate cells, the primary fibrogenic cells in the liver.[9][13]

-

Leukocyte Adhesion: Recent evidence suggests a novel mechanism where HSD17B13 undergoes liquid-liquid phase separation (LLPS) to form condensates. This process promotes the synthesis of Platelet-Activating Factor (PAF), which in turn activates a PAFR/STAT3 signaling pathway, increasing fibrinogen expression and promoting leukocyte adhesion, a key step in liver inflammation.[18]

Experimental Protocols

Immunohistochemistry (IHC) for HSD17B13 in Human Liver

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) human liver biopsy sections (4-5 μm) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide for 10 minutes. Non-specific binding is blocked using a serum-based blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Slides are incubated with a primary antibody against HSD17B13 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody & Detection: After washing, slides are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit) for 1 hour. The signal is visualized using a diaminobenzidine (DAB) substrate kit, followed by counterstaining with hematoxylin.

-

Analysis: Staining intensity and the percentage of positive hepatocytes are scored to generate a semi-quantitative IHC score.[13]

In Vitro Hepatocyte Steatosis Model

-

Cell Culture: Human hepatocyte cell lines (e.g., Huh7, HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Lipid Loading: To induce steatosis, cells are treated with fatty acids. A stock solution of palmitate or oleic acid is prepared by conjugation to bovine serum albumin (BSA). Cells are incubated with 200-400 μM of the fatty acid-BSA conjugate for 24 hours.[13]

-

Lipid Droplet Staining: Intracellular lipid droplets are visualized by staining with a fluorescent neutral lipid dye, such as BODIPY 493/503 or Nile Red, for 15-30 minutes.

-

Imaging and Analysis: Cells are imaged using confocal or fluorescence microscopy. Lipid accumulation can be quantified by measuring the total fluorescence intensity per cell.

-

Gene/Protein Expression: Following treatment, cells are harvested for RNA or protein extraction to analyze HSD17B13 expression levels via qRT-PCR or Western blotting, respectively.[13]

Murine Models: A Note of Caution

While human genetic data provide a clear directive, results from mouse models have been conflicting. Several studies using Hsd17b13 whole-body knockout mice have failed to show a protective effect against diet-induced steatosis, inflammation, or fibrosis.[3][19][20] In some cases, knockout mice even exhibited worse phenotypes, such as increased weight gain on a chow diet.[20] However, other studies using shRNA-mediated knockdown of Hsd17b13 in the liver of obese mice did show a clear improvement in steatosis.[21] This discrepancy suggests potential species-specific differences in the function of HSD17B13 or compensatory mechanisms in knockout models.[19][20] These findings underscore the importance of relying on human data for therapeutic validation and exercising caution when translating findings from murine models.

Therapeutic Development and Future Directions

The strong protective effect of HSD17B13 loss-of-function in humans makes it a prime target for drug development in NASH and other chronic liver diseases. The therapeutic hypothesis is that inhibiting the enzyme's activity will mimic the protective genetic variants.[22][23]

-

Small Molecule Inhibitors: Several companies are developing orally available small molecule inhibitors. For example, INI-822 is a selective inhibitor that has entered Phase 1 clinical trials.[22] Preclinical data for other potent inhibitors have demonstrated robust anti-MASH effects in mouse models, reportedly by inhibiting the SREBP-1c/FAS pathway.[16]

-

RNA Interference (RNAi): Given that HSD17B13 is liver-specific, RNAi therapeutics (e.g., siRNAs) are a viable strategy. These approaches aim to reduce the expression of the HSD17B13 mRNA, thereby lowering protein levels. GSK4532990 is an siRNA therapeutic currently in clinical development.[23]

The development of HSD17B13 inhibitors represents a genetically validated, targeted approach to treating liver disease, with the potential to directly address hepatocellular injury, inflammation, and fibrosis.[22] Future research will focus on fully elucidating its substrate specificity, resolving the discrepancies in mouse model data, and advancing potent and selective inhibitors through clinical trials.

References

- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. escholarship.org [escholarship.org]

- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxysteroid (17β) dehydrogenase 13 deficiency triggers hepatic steatosis and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]

- 14. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HSD17B13 inhibitors (Enanta Pharmaceuticals) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]

- 23. primarysourceai.substack.com [primarysourceai.substack.com]

The Impact of Hsd17B13 Inhibition on Retinol Dehydrogenase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme highly expressed in the liver that has been identified as a key player in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of NAFLD to non-alcoholic steatohepatitis (NASH) and cirrhosis, making it a compelling therapeutic target.[1][4] One of the key enzymatic functions of HSD17B13 is its retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[1][5] This technical guide provides an in-depth overview of the impact of inhibiting HSD17B13's retinol dehydrogenase activity. While the specific inhibitor "Hsd17B13-IN-82" is not documented in publicly available scientific literature, this guide will use the framework of a hypothetical potent and selective inhibitor to detail the necessary experimental protocols, data presentation, and the underlying biological pathways.

HSD17B13 and its Role in Retinol Metabolism

HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family.[6] It is localized to lipid droplets within hepatocytes and plays a role in hepatic lipid metabolism.[6] A crucial function of HSD17B13 is its ability to act as a retinol dehydrogenase, a key step in the synthesis of retinoic acid, a molecule with diverse biological functions.[5] The enzymatic activity of HSD17B13 is dependent on its localization to lipid droplets and the presence of its cofactor, NAD+.[5]

Signaling Pathway

The conversion of retinol to retinaldehyde by HSD17B13 is a critical control point in retinoid signaling. The following diagram illustrates the role of HSD17B13 in the context of hepatic retinol metabolism.

Assessing the Impact of an HSD17B13 Inhibitor on Retinol Dehydrogenase Activity

To determine the efficacy of a small molecule inhibitor against the retinol dehydrogenase activity of HSD17B13, a series of in vitro and cell-based assays are required.

Quantitative Data Presentation

The following tables provide a template for summarizing the key quantitative data for a hypothetical HSD17B13 inhibitor.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target | Substrate | IC50 (nM) | Assay Type |

| HSD17B13-IN-X | Human HSD17B13 | all-trans-retinol | Value | Biochemical (e.g., HPLC-based) |

| HSD17B13-IN-X | Human HSD17B13 | Estradiol | Value | Biochemical (e.g., Luminescence) |

Table 2: Cell-Based Activity

| Compound | Cell Line | Substrate | EC50 (nM) | Endpoint Measured |

| HSD17B13-IN-X | HEK293 (overexpressing HSD17B13) | all-trans-retinol | Value | Retinaldehyde formation |

| HSD17B13-IN-X | Primary Human Hepatocytes | Endogenous | Value | Retinaldehyde levels |

Table 3: Selectivity Profile

| Compound | Target | IC50 (nM) | Fold Selectivity (vs. HSD17B13) |

| HSD17B13-IN-X | HSD17B11 | Value | Value |

| HSD17B13-IN-X | RDH10 | Value | Value |

| HSD17B13-IN-X | Other SDRs | Value | Value |

Experimental Protocols

A detailed methodology is crucial for the accurate assessment of an inhibitor's impact on HSD17B13's retinol dehydrogenase activity.

Cell-Based Retinol Dehydrogenase Activity Assay

This protocol is adapted from studies characterizing the enzymatic function of HSD17B13.[5]

Objective: To measure the inhibition of HSD17B13-mediated conversion of retinol to retinaldehyde by a test compound in a cellular context.

Materials:

-

HEK293 cells

-

Expression vector for human HSD17B13 (e.g., with a FLAG or GFP tag)

-

Transient transfection reagent

-

DMEM supplemented with 10% FBS

-

all-trans-retinol (stock solution in ethanol)

-

Test inhibitor (stock solution in DMSO)

-

HPLC system with a UV detector

-

Reagents for protein quantification (e.g., BCA assay)

-

Antibodies for Western blotting (e.g., anti-FLAG, anti-HSD17B13)

Methodology:

-

Cell Culture and Transfection:

-

Plate HEK293 cells in 6-well plates and grow to 70-80% confluency.

-

Transfect cells with the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow cells to express the protein for 24-48 hours.

-

-

Inhibitor and Substrate Treatment:

-

Pre-incubate the transfected cells with varying concentrations of the HSD17B13 inhibitor or vehicle (DMSO) for 1-2 hours.

-

Add all-trans-retinol to a final concentration of 2-5 µM.

-

Incubate for 8 hours at 37°C.

-

-

Sample Collection and Preparation:

-

Harvest the cells and media.

-

Separate the cell pellet and supernatant by centrifugation.

-

Lyse the cell pellet for protein quantification and Western blot analysis to confirm HSD17B13 expression.

-

Perform a liquid-liquid extraction on the cell lysate and media to isolate retinoids.

-

-

Quantification of Retinoids by HPLC:

-

Analyze the extracted samples using a reverse-phase HPLC system.

-

Separate and quantify retinol, retinaldehyde, and retinoic acid based on retention times and standard curves.

-

-

Data Analysis:

-

Normalize the amount of retinaldehyde produced to the total protein concentration in each sample.

-

Calculate the percent inhibition of retinaldehyde formation at each inhibitor concentration relative to the vehicle control.

-

Determine the EC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the cell-based retinol dehydrogenase activity assay.

Conclusion

The inhibition of HSD17B13's retinol dehydrogenase activity presents a promising therapeutic strategy for the treatment of NAFLD and NASH. While the specific inhibitor "this compound" remains unidentified in public databases, the experimental framework detailed in this guide provides a robust methodology for evaluating the impact of any potent and selective HSD17B13 inhibitor on this key enzymatic function. The use of well-structured quantitative data presentation and detailed, reproducible protocols is paramount for advancing our understanding of HSD17B13's role in liver disease and for the development of novel therapeutics. Future research should focus on characterizing the effects of newly developed HSD17B13 inhibitors on retinol metabolism both in vitro and in relevant preclinical models of NAFLD.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. origene.com [origene.com]

- 3. mdpi.com [mdpi.com]

- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Signaling Pathways of HSD17B13 Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract